3-(3-Methylbut-2-en-1-yl)phenol
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Overview
Description
3-(3-Methylbut-2-en-1-yl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenolic hydroxyl group attached to a benzene ring, which is further substituted with a 3-methylbut-2-en-1-yl group
Mechanism of Action
Target of Action
The primary target of 3-(3-Methylbut-2-en-1-yl)phenol is the Monoamine Oxidase B (MAO-B) enzyme . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine, and its irregular expression is related to neurodegenerative disorders like Parkinson’s disease .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the oxidative deamination of dopamine, thereby potentially mitigating the symptoms of conditions like Parkinson’s disease .
Biochemical Pathways
The compound is involved in the prenylation biochemical pathway . Prenylation is a post-translational modification involving the addition of hydrophobic molecules to a protein or biomolecule . It is assumed that prenyl groups facilitate attachment to cell membranes and are important for protein-protein binding .
Pharmacokinetics
The presence of a prenyl group in the compound might enhance its lipophilicity, which could influence its absorption and distribution .
Result of Action
The inhibition of MAO-B by this compound could lead to an increase in the concentration of dopamine in the brain . This could potentially alleviate the symptoms of Parkinson’s disease and other conditions associated with dopamine deficiency .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and polarity of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment could potentially interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
3-(3-Methylbut-2-en-1-yl)phenol is involved in the prenylation of proteins, a post-translational modification that involves the addition of hydrophobic molecules to a protein or a biomolecule . Prenyl groups have been shown to be important for protein-protein binding through specialized prenyl-binding domains .
Cellular Effects
The cellular effects of this compound are primarily related to its role in protein prenylation. Prenylation can mediate protein-protein interactions and protein-membrane interactions, influencing cell function . For example, it has been suggested that this compound could block the cell cycle to exert antitumor effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role in the prenylation process. There are three enzymes that carry out prenylation in the cell: farnesyl transferase, Caax protease, and geranylgeranyl transferase I . These enzymes recognize specific motifs at the C-terminus of the target protein and transfer either a farnesyl or a geranylgeranyl moiety to C-terminal cysteine(s) of the target protein .
Temporal Effects in Laboratory Settings
It is known that this compound is involved in the synthesis of various compounds, including flavanonol glycosides .
Metabolic Pathways
This compound is involved in the prenylation process, which is a part of the larger terpenoid biosynthesis pathway . This pathway is responsible for the production of a wide variety of compounds, including vitamins, hormones, and other bioactive molecules .
Transport and Distribution
It is usually assumed that prenyl groups like this compound facilitate attachment to cell membranes, which could influence their transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its role in protein prenylation. Prenylated proteins can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbut-2-en-1-yl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol derivatives. For instance, the reaction of phenol with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate can yield the desired product . The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate catalysts to enhance the reaction rate and yield. The purification of the final product is usually achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylbut-2-en-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrogenated derivatives.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-(3-Methylbut-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
4-Allyl-2-(3-methylbut-2-en-1-yl)phenol: Similar structure but with an allyl group instead of a prenyl group.
4-Allyl-2-(2-methylbut-3-en-2-yl)phenol: Similar structure with a different isomeric form of the prenyl group.
Uniqueness: 3-(3-Methylbut-2-en-1-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenolic hydroxyl group and a prenyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3-methylbut-2-enyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-6,8,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCACWXWAQHFHOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC(=CC=C1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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